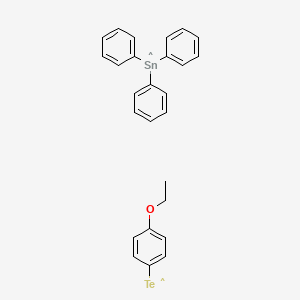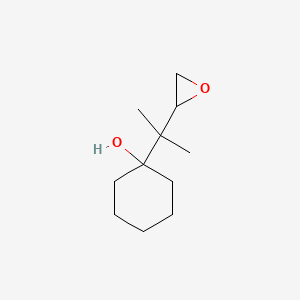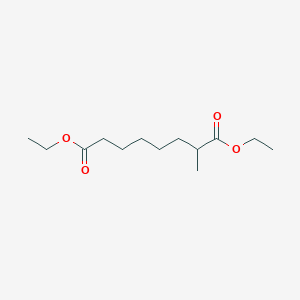
Diethyl 2-methyloctanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-methyloctanedioate is an organic compound belonging to the ester family. It is a diester derivative of 2-methyloctanedioic acid, characterized by the presence of two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2-methyloctanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the reaction with an alkyl halide to introduce the desired alkyl group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-methyloctanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: 2-methyloctanedioic acid.
Reduction: 2-methyloctanediol.
Substitution: Depending on the nucleophile, various substituted derivatives of 2-methyloctanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-methyloctanedioate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of diethyl 2-methyloctanedioate involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-methyloctanedioic acid. This acid can further participate in metabolic processes, influencing cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.
Diethyl succinate: A diester of succinic acid, used as a flavoring agent and in the synthesis of pharmaceuticals.
Diethyl adipate: A diester of adipic acid, used as a plasticizer and in the production of polymers .
Uniqueness: Diethyl 2-methyloctanedioate is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other diesters may not be suitable.
Eigenschaften
CAS-Nummer |
61426-46-8 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
diethyl 2-methyloctanedioate |
InChI |
InChI=1S/C13H24O4/c1-4-16-12(14)10-8-6-7-9-11(3)13(15)17-5-2/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
WFZPVIAJZLZKMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCC(C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)
![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)
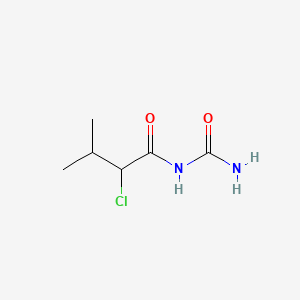
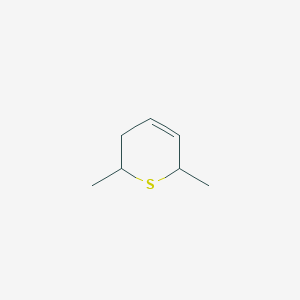

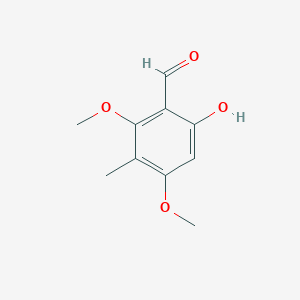
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
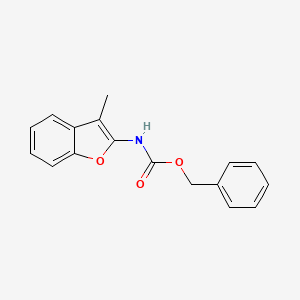
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
